Thiorphan

Descripción

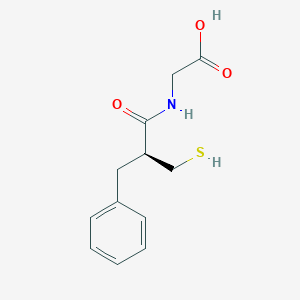

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c14-11(15)7-13-12(16)10(8-17)6-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJKNPQAGWVLDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70868412 | |

| Record name | (+/-)-Thiorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76721-89-6 | |

| Record name | Thiorphan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76721-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiorphan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076721896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-thiorphan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Thiorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(Mercaptomethyl)-1-oxo-3-phenylpropyl]glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIORPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B79L7B5X3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Thiorphan Mediated Enzyme Inhibition

Thiorphan as a Potent Neutral Endopeptidase (NEP) Inhibitor

This compound is recognized as a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin (EC 3.4.24.11) ebi.ac.ukcaymanchem.comnih.gov. NEP is a membrane-bound zinc metallopeptidase widely distributed in various tissues, including the kidneys, vascular endothelium, and central nervous system nih.govnih.gov. It plays a crucial role in the degradation of a variety of bioactive peptides, such as natriuretic peptides, enkephalins, substance P, and bradykinin (B550075) nih.govnih.gov. By inhibiting NEP, this compound prevents the breakdown of these endogenous peptides, thereby prolonging their biological effects wikipedia.orghpra.ienih.gov.

Inhibition Kinetics and Binding Dynamics of this compound with NEP

This compound inhibits NEP reversibly ebi.ac.uk. The inhibition is potent, with reported Ki values in the nanomolar range ebi.ac.uk. For instance, a Ki value of 4.7 nM has been reported for the inhibition of neprilysin by D,L-Thiorphan ebi.ac.uk. The potencies of the R and S enantiomers of this compound for inhibiting neprilysin are similar ebi.ac.uknih.gov. Studies have shown that this compound interacts with the S1' and S2' subsites of neprilysin ebi.ac.uk. The thiol group of this compound is critical for its inhibitory activity, coordinating with the zinc ion in the active site of NEP nih.gov. This interaction disrupts the enzyme's catalytic mechanism nih.gov.

Data on Inhibition Kinetics:

| Inhibitor | Enzyme | Ki (nM) | Reference |

| D,L-Thiorphan | Neprilysin | 4.7 | ebi.ac.uk |

| (R)-Thiorphan | Enkephalinase | 1.7 | nih.gov |

| (S)-Thiorphan | Enkephalinase | 2.2 | nih.gov |

IC50 values for NEP inhibition by this compound have also been reported, such as 0.007 µM (7 nM) caymanchem.com and 1.8 nM nih.gov.

Structural Elucidation of this compound-NEP Interactions

Structural studies, including X-ray crystallography and modeling based on related enzymes like thermolysin, have provided insights into how this compound interacts with NEP ebi.ac.ukoup.comresearchgate.net. NEP, like thermolysin and ACE, is a zinc metallopeptidase with a conserved catalytic site containing a zinc ion nih.govoup.com. This compound, as a thiol-containing inhibitor, binds to this zinc ion via its sulfhydryl group ebi.ac.uknih.gov.

The active site of NEP contains subsites, denoted S1', S2', etc., that accommodate residues of the peptide substrate or inhibitor ebi.ac.uk. This compound is understood to interact with the S1' and S2' subsites of NEP ebi.ac.uk. The phenyl ring of this compound is docked in the S1' subsite oup.com. This subsite in NEP appears capable of accommodating larger aromatic side chains compared to the S1' subsite of thermolysin oup.com. The S2' subsite of NEP is notably spacious and less specific, able to accommodate larger side chains nih.gov.

Structural models suggest that the amide carbonyl oxygen of this compound forms hydrogen bonds with residues in the NEP active site, such as Arg717 oup.com. The C-terminal glycine (B1666218) moiety may also form a hydrogen bond with a residue like Asn542 oup.com. While crystal structures of NEP complexed with inhibitors like phosphoramidon (B1677721) and this compound exist, many have been determined in a "closed" state, which may not fully represent the enzyme's conformation during substrate binding and product release researchgate.net.

Comparative Inhibition Profile of this compound with NEP Substrates

This compound's potent inhibition of NEP prevents the degradation of various endogenous peptides that serve as NEP substrates. These include natriuretic peptides (like ANP and BNP), enkephalins, substance P, and bradykinin nih.govnih.gov. By inhibiting their breakdown, this compound increases the levels and prolongs the activity of these peptides. For example, this compound protects endogenous enkephalins from enzymatic degradation wikipedia.orghpra.ie. This protection of endogenous peptides is the basis for some of the physiological effects observed with this compound or its prodrugs wikipedia.orghpra.ie.

Compared to some other NEP inhibitors, this compound is considered relatively selective for NEP over other enzymes in the M13 family, although some weak inhibition of other peptidases can occur ebi.ac.uk. For instance, while phosphoramidon inhibits both NEP and NEP2 with high affinity, this compound shows a significantly higher affinity for NEP compared to NEP2 u-strasbg.fr.

This compound's Interaction with Angiotensin-Converting Enzyme (ACE)

Angiotensin-Converting Enzyme (ACE) is another zinc metallopeptidase involved in the renin-angiotensin system, primarily known for converting angiotensin I to the vasoconstrictor angiotensin II biorxiv.org. ACE and NEP share structural similarities in their catalytic sites nih.gov. Due to these similarities, some inhibitors can interact with both enzymes nih.govucsf.edu.

Inhibition Characteristics of this compound on ACE Activity

This compound has been shown to inhibit ACE activity, although generally with lower potency compared to its effect on NEP ebi.ac.ukcaymanchem.comnih.govnih.gov. Reported Ki values for this compound's inhibition of ACE are significantly higher than those for NEP ebi.ac.uknih.gov. For example, a Ki value of 150 nM has been reported for ACE inhibition by D,L-Thiorphan ebi.ac.uk. The R-isomer of this compound is more effective at inhibiting ACE than the S-isomer ebi.ac.uknih.gov. One study reported Ki values for (R)- and (S)-Thiorphan on ACE as 4800 nM and 110 nM, respectively, indicating that the (S)-isomer is significantly more potent against ACE than the (R)-isomer nih.gov. Another study reported IC50 values for this compound against ACE ranging from 0.1 µM to 3.51 µM depending on the assay method caymanchem.combiorxiv.org.

Data on ACE Inhibition by this compound:

| Inhibitor | Enzyme | Ki (nM) | IC50 (µM) | Reference |

| D,L-Thiorphan | ACE | 150 | - | ebi.ac.uk |

| (R)-Thiorphan | ACE | 4800 | - | nih.gov |

| (S)-Thiorphan | ACE | 110 | - | nih.gov |

| This compound | ACE | >100 | >0.1 | caymanchem.com |

| This compound | ACE | - | 3.51 ± 0.37 | biorxiv.org |

| This compound | ACE | - | 2.36 ± 0.42 | biorxiv.org |

This compound's interaction with ACE involves its thiol group coordinating with the active site zinc, similar to its interaction with NEP ebi.ac.uknih.gov.

Differentiation of this compound's Inhibitory Selectivity for NEP versus ACE

This compound exhibits a notable selectivity profile, being a significantly more potent inhibitor of NEP than of ACE ebi.ac.ukcaymanchem.comnih.govnih.gov. The difference in Ki values between NEP and ACE inhibition highlights this selectivity ebi.ac.uknih.gov. While this compound can inhibit ACE at higher concentrations, its affinity for NEP is considerably greater ebi.ac.ukcaymanchem.comnih.govnih.gov.

Broader Peptidase and Metallo-Endopeptidase Inhibition by this compound

While this compound is often described as a selective inhibitor of neprilysin, it can also modulate the activity of other peptidases, particularly those that are zinc-dependent metallo-endopeptidases. researchgate.netebi.ac.uk The extent of inhibition varies significantly among different enzymes.

This compound's Effects on M13 Family Metalloproteases

Neutral endopeptidase (NEP), the primary target of this compound, is the prototypical member of the M13 family of metalloproteases. oup.comoup.com This family includes other enzymes like endothelin-converting enzyme 1 (ECE-1) and endothelin-converting enzyme 2 (ECE-2). ebi.ac.uknih.gov

Research indicates that this compound is a very selective inhibitor of neprilysin within this family. ebi.ac.uk Other M13 family peptidases, such as ECE-1 and Drosophila neprilysin-2, are only very weakly inhibited by this compound. ebi.ac.uk Despite the limited homology in primary sequences between bacterial thermolysin (another M13 family member) and neprilysin, these enzymes share similar catalytic properties and are inhibited by compounds like this compound, and structural information from thermolysin has been used to model the active site of NEP. nih.govresearchgate.net

Studies have shown quantitative differences in this compound's inhibitory potency across different M13 family members and even between domains of related enzymes like angiotensin-converting enzyme (ACE). For example, this compound inhibits angiotensin-converting enzyme peptidase much more weakly than neprilysin, with a reported Ki of 150 nM. ebi.ac.uk Furthermore, this compound has shown differential potency against the N and C domains of somatic ACE, being more potent against the C-domain. biorxiv.org

| Enzyme Target | Family | Ki (nM) | IC50 (nM) | Notes | Source |

| Neprilysin (NEP) | M13 | 4.7 | 6.9 | Very selective inhibition | ebi.ac.ukselleckchem.com |

| Angiotensin-Converting Enzyme (ACE) | M2 | 150 | - | Much weaker inhibition | ebi.ac.uk |

| ACE C-domain | M2 | 170 | 770 | More potent than N-domain inhibition | biorxiv.org |

| ACE N-domain | M2 | 710 | 1300 | Less potent than C-domain inhibition | biorxiv.org |

| Endothelin-Converting Enzyme 1 (ECE-1) | M13 | - | - | Very weak inhibition | ebi.ac.uk |

| Thermolysin | M4 | 2000 | - | Weak inhibition, crystal structure studied | ebi.ac.uk |

Note: IC50 values can vary depending on assay conditions.

Modulation of Other Zinc-Dependent Peptidases by this compound

Beyond the M13 family, this compound's thiol group allows it to interact with and potentially inhibit other zinc-dependent peptidases. While its primary affinity is for NEP, research has explored its effects on a range of other metalloproteases.

This compound has been shown to weakly inhibit enzymes like matrilysin (M10.007) and thermolysin (M04.001). ebi.ac.uk The crystal structure of this compound bound to thermolysin has been described, providing insights into the binding mode with this related enzyme. ebi.ac.uk

Studies investigating inhibitors of New Delhi Metallo-β-lactamase (NDM-1), a different class of metallo-β-lactamase, have found that DL-thiorphan can inhibit NDM-1 activity. nih.gov Biophysical approaches suggest that DL-thiorphan may form a ternary complex with ZnZn-NDM-1, with the sulfur atom bridging the two active site zinc ions, similar to the proposed mechanism for captopril (B1668294). nih.gov

While primarily known for NEP inhibition, this compound's interaction with other zinc-dependent peptidases can have physiological consequences. For example, a this compound-sensitive mechanism, likely attributable to NEP, plays a significant role in the inactivation of peptides released from sensory fibers in guinea-pig cerebral venous sinuses. nih.gov This highlights the broader impact of this compound on peptide metabolism mediated by metallo-endopeptidases.

Research also indicates that this compound can specifically inhibit Kell activity, a metallo-endopeptidase, at nanomolar concentrations. researchgate.net This inhibition has been linked to effects on Plasmodium infection in research settings. researchgate.net

Detailed research findings demonstrate the varying potency of this compound across different zinc-dependent peptidases. While NEP remains its most sensitive target, its ability to interact with the active site zinc in other metalloenz underscores its potential to modulate a range of proteolytic activities.

| Enzyme Target | Family | Inhibition Potency | Notes | Source |

| Matrilysin | M10 | Very weak | ebi.ac.uk | |

| Thermolysin | M4 | Weak | Crystal structure with inhibitor described | ebi.ac.uk |

| New Delhi Metallo-β-lactamase (NDM-1) | B1 | Inhibitory activity | Forms ternary complex, sulfur bridges zinc ions | nih.gov |

| Kell | M13? | Nanomolar | Specifically inhibited by this compound, linked to Plasmodium infection | researchgate.net |

Pharmacological and Cellular Research of Thiorphan S Biological Effects

Thiorphan-Mediated Modulation of Endogenous Peptide Systems

This compound's primary pharmacological impact stems directly from its role as an inhibitor of NEP, an enzyme critical for the breakdown of numerous bioactive peptides. ebi.ac.ukabcam.com By preventing this degradation, this compound facilitates the accumulation of these peptides, leading to enhanced and prolonged signaling within their respective pathways.

Enkephalins and Delta-Opioid Receptor Signaling

Enkephalins, including Met-enkephalin and Leu-enkephalin, are endogenous opioid peptides that serve as primary ligands for the delta-opioid receptor. wikipedia.orgwikipedia.org These peptides are involved in pain modulation and have been linked to antidepressant-like effects. wikipedia.org Neutral endopeptidase plays a significant role in the inactivation of enkephalins by cleaving the Gly3-Phe4 bond. pnas.orgnih.gov As a potent NEP inhibitor, this compound effectively prevents the degradation of endogenous enkephalins, resulting in increased enkephalinergic activity. wikipedia.orgebi.ac.uknih.gov This potentiation of enkephalin signaling contributes to the observed antinociceptive effects of this compound, which have been shown to be reversible by naloxone (B1662785), an opioid receptor antagonist. nih.gov Studies have demonstrated that this compound protects enkephalins from enzymatic breakdown both in isolated systems and within living organisms, leading to measurable antinociceptive effects in animal models. nih.gov

Natriuretic Peptides (ANP, BNP) and Cardiovascular Homeostasis

Natriuretic peptides, such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP), are vital in maintaining cardiovascular homeostasis. ahajournals.org Primarily synthesized in the heart, ANP and BNP promote natriuresis, diuresis, vasodilation, and suppression of the renin-angiotensin-aldosterone system, collectively contributing to reduced blood pressure and alleviation of fluid overload. ahajournals.orgarchivesofmedicalscience.com NEP is a principal enzyme responsible for the degradation of natriuretic peptides. ahajournals.org Inhibition of NEP by this compound leads to elevated circulating levels and augmented effects of ANP and BNP. ahajournals.orgarchivesofmedicalscience.comnih.gov Research conducted in hypertensive rat models has indicated that this compound enhances the hemodynamic and renal responses to infused ANP and BNP, resulting in a decrease in blood pressure and an increase in the excretion of sodium and cyclic GMP. nih.gov This mechanism underscores the potential therapeutic utility of NEP inhibition in managing cardiovascular conditions such as hypertension and heart failure by amplifying the beneficial actions of endogenous natriuretic peptides. ahajournals.orgnih.gov

Tachykinins (Substance P, Neurokinin A) and Neurotransmitter Modulation

Tachykinins, including Substance P (SP) and Neurokinin A (NKA), are neuropeptides that act as neurotransmitters and neuromodulators involved in various physiological processes, including pain transmission, inflammatory responses, and smooth muscle contraction. researchgate.netwikipedia.orgwikipedia.org SP primarily exerts its effects through the neurokinin-1 (NK1) receptor, while NKA exhibits a higher affinity for the neurokinin-2 (NK2) receptor. researchgate.netwikipedia.orgwikipedia.org NEP participates in the degradation of tachykinins. nih.gov Inhibition of NEP by this compound has been shown to enhance and prolong the effects of SP and NKA in different tissue preparations. nih.govauajournals.orgnih.gov For instance, studies on isolated guinea-pig urinary bladder demonstrated that this compound potentiated and extended the contractile responses elicited by exogenous SP and NKA, as well as those induced by capsaicin, which triggers the release of endogenous tachykinins. nih.govauajournals.org These findings suggest that NEP modulates the activity of tachykinins released from peripheral sensory nerve endings. nih.gov Furthermore, research in newborn mice indicates that the neuroprotective effects of this compound against excitotoxic brain injury are largely mediated by increasing the levels of SP and NKA and subsequently activating NK1 and NK2 receptors. researchgate.netmedchemexpress.com

Other Vasoactive Peptides and Their Degradation Pathways

In addition to enkephalins, natriuretic peptides, and tachykinins, NEP is also known to degrade other vasoactive peptides, such as bradykinin (B550075) and adrenomedullin. ahajournals.org Bradykinin is a peptide recognized for its vasodilatory properties and its involvement in inflammatory and pain pathways. Adrenomedullin is another peptide with potent vasodilatory effects. ahajournals.org By inhibiting NEP, this compound can lead to increased levels of these peptides, thereby contributing to vasodilation and influencing blood pressure regulation. ahajournals.org While the effects of this compound are most extensively studied in relation to enkephalins and natriuretic peptides due to its significant NEP inhibitory potency, its influence on the degradation of other vasoactive peptides contributes to its broader pharmacological profile. ebi.ac.ukahajournals.org

Cellular and Subcellular Mechanisms Underlying this compound's Action

The mechanism of action of this compound is fundamentally rooted in its interaction with neutral endopeptidase at the cellular level. ebi.ac.ukabcam.com

Receptor Activation and Downstream Signal Transduction Pathways

This compound itself does not directly activate peptide receptors. Instead, its mechanism involves the inhibition of NEP, the enzyme responsible for the degradation of various peptide ligands. ebi.ac.ukabcam.com By preventing the enzymatic breakdown of these peptides, this compound causes their accumulation in the extracellular environment. This resulting increase in the local concentration of endogenous peptides leads to enhanced activation of their specific receptors located on the surface of target cells. medchemexpress.com For example, by inhibiting the degradation of enkephalins, this compound elevates enkephalin levels, leading to increased activation of delta-opioid receptors and the subsequent engagement of downstream signaling pathways associated with analgesic effects. wikipedia.orgnih.gov Similarly, by preserving natriuretic peptides, this compound promotes greater activation of natriuretic peptide receptors, initiating intracellular signaling cascades, including those involving cyclic GMP, which mediate vasodilation, natriuresis, and other cardiovascular effects. ahajournals.orgnih.gov In the context of neuroprotection, the this compound-mediated increase in Substance P and Neurokinin A levels results in the activation of NK1 and NK2 receptors, which in turn modulate downstream signal transduction pathways that can counteract excitotoxic neuronal damage. researchgate.netmedchemexpress.com Therefore, while this compound's direct molecular target is the enzyme NEP, its ultimate effects on cellular function are mediated through the amplified signaling of NEP substrate peptides via their specific receptors and associated downstream pathways. medchemexpress.com

Impact on Neuronal and Glial Cell Function

Research indicates that this compound's inhibition of NEP can influence neuronal and glial cell function, primarily through its effects on neuropeptides like enkephalins and substance P nih.govoup.comescholarship.org. Enkephalins are endogenous opioid peptides that act as neurotransmitters and neuromodulators, while substance P is a neuropeptide involved in various processes, including pain transmission and neurogenic inflammation nih.govtaylorandfrancis.compnas.orgtaylorandfrancis.com.

Studies have explored the neuroprotective potential of this compound. For instance, research in newborn mice demonstrated that this compound provided protection against excitotoxic neuronal cell death induced by ibotenate, a glutamate (B1630785) analog nih.govoup.comoup.com. This protective effect was observed as a reduction in cortical lesions and caspase-3 cleavage nih.govoup.com. The neuroprotective action appeared to be mediated, at least in part, by substance P, as the effects of this compound were mimicked by substance P and inhibited by neurokinin 1 (NK1) and neurokinin 2 (NK2) receptor blockers nih.govoup.comoup.com. This suggests that by inhibiting NEP, this compound increases the levels of substance P, which then exerts neuroprotective effects via NK1 and NK2 receptors nih.govoup.comresearchgate.net.

Further research has investigated this compound's influence on neurotransmitter systems. Inhibition of enkephalin metabolism by this compound has been shown to affect the turnover of cerebral monoamines in mice, decreasing noradrenaline turnover and increasing that of dopamine (B1211576) and serotonin (B10506) capes.gov.br. These effects were preventable by naloxone, an opioid receptor antagonist, suggesting mediation through endogenous enkephalins capes.gov.br. In the nucleus accumbens of rats, a neutral endopeptidase inhibitor, SCH 32615 (which also inhibits the same enzyme as this compound), increased dopamine metabolism, an effect blocked by naloxone nih.gov. This supports the hypothesis that inhibiting enkephalin degradation increases enkephalinergic tone, influencing dopaminergic neurons nih.gov.

This compound has also been utilized as a tool to investigate the role of amyloid-beta (Aβ) in synaptic function. Studies in rat hippocampal cultures and slices used this compound to increase extracellular Aβ concentrations by inhibiting neprilysin, an enzyme that also degrades Aβ bohrium.com. This led to increased presynaptic strength, vesicle exocytosis rate, and miniature excitatory postsynaptic current (mEPSC) frequency, suggesting that endogenously released Aβ positively regulates basal synaptic transmission bohrium.com.

While research highlights this compound's impact on neuronal function, the direct impact on glial cells as a primary target of this compound itself is less extensively documented in the provided context. However, the interplay between neurons and glial cells is crucial for nervous system function and pathology frontiersin.orgfrontiersin.orgopentextbc.ca. Given that glial cells express peptidases and respond to neuropeptides, it is plausible that this compound's modulation of peptide levels could indirectly influence glial cell activity and neuron-glia interactions frontiersin.organr.frnih.gov.

| Study Model | Observed Neuronal/Glial Effect | Mediating Peptide (Proposed) | Receptors Involved (Proposed) | Citation |

| Newborn mice (in vivo) | Protection against excitotoxic neuronal cell death | Substance P | NK1, NK2 | nih.govoup.com |

| Mouse brain regions | Altered monoamine turnover (dopamine, serotonin, noradrenaline) | Enkephalins | Opioid receptors | capes.gov.br |

| Rat nucleus accumbens | Increased dopamine metabolism | Enkephalins | Opioid receptors | nih.gov |

| Rat hippocampal cultures/slices | Increased presynaptic strength, vesicle exocytosis, mEPSC frequency | Amyloid-beta | Not specified | bohrium.com |

Effects on Intestinal Epithelial Cell Secretory Activity

This compound's most well-established pharmacological effect is its ability to reduce excessive intestinal secretion, making it relevant in the treatment of diarrhea frontiersin.orgresearchgate.netwikipedia.org. This antisecretory effect is primarily mediated through the inhibition of NEP in the intestinal epithelium wikipedia.orgindianpediatrics.netpatsnap.com.

NEP is abundant in the brush border of intestinal epithelial cells and is responsible for degrading endogenous enkephalins wikipedia.orgindianpediatrics.netpatsnap.com. By inhibiting NEP, this compound increases the local concentration of enkephalins in the gut wikipedia.orgindianpediatrics.netpatsnap.com. Enkephalins act on delta-opioid receptors present on intestinal neurons and epithelial cells, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels wikipedia.orgindianpediatrics.net. Elevated cAMP levels are known to stimulate chloride and water secretion into the intestinal lumen, a key factor in secretory diarrhea wikipedia.orgindianpediatrics.netnih.gov. By reducing cAMP, this compound effectively reduces the secretion of water and electrolytes without affecting normal intestinal motility researchgate.netwikipedia.orgpatsnap.comresearchgate.net.

Research in animal models, such as canine jejunal loops, has directly demonstrated the antisecretory activity of racecadotril (B1680418) (and thus its active metabolite this compound) by showing a significant decrease in cholera toxin-induced water, sodium, and potassium hypersecretion researchgate.net. This effect was suppressed by naloxone, confirming the involvement of opioid receptors researchgate.net.

Studies also suggest that NEP, and by extension its inhibition by this compound, can influence intestinal inflammation, which is often associated with altered secretory activity. Genetic deletion or pharmacological inhibition of NEP has been shown to exacerbate intestinal inflammation in mouse models, potentially due to increased bioavailability of substance P, which can promote neurogenic inflammation pnas.orgphysiology.orgbmj.comnih.gov.

Furthermore, recent research indicates that acute inhibition of intestinal neprilysin by this compound can enhance glucose-stimulated insulin (B600854) secretion in mice oup.com. This effect appears to be mediated through glucagon-like peptide-1 receptor (GLP-1R) signaling, as this compound inhibited intestinal neprilysin activity and increased insulin secretion in wild-type mice but not in mice lacking GLP-1R oup.com. This highlights a potential role for intestinal NEP in modulating incretin (B1656795) activity and glucose homeostasis oup.commdpi.com.

| Study Model | Intestinal Effect | Mediating Peptide (Proposed) | Mechanism | Citation |

| Canine jejunal loops | Reduced cholera toxin-induced secretion | Enkephalins | Increased enkephalin levels, delta-opioid receptor activation, decreased cAMP | wikipedia.orgindianpediatrics.netresearchgate.net |

| Mouse intestine | Exacerbated inflammation | Substance P | Increased substance P levels, neurogenic inflammation | pnas.orgphysiology.orgbmj.com |

| Mouse intestine | Enhanced glucose-stimulated insulin secretion | GLP-1 | Increased GLP-1 levels, GLP-1R signaling | oup.com |

Investigational Therapeutic Applications of Thiorphan in Disease Models

Neurological and Neurodegenerative Research Applications of Thiorphan

This compound's ability to inhibit NEP and increase levels of neuropeptides like substance P and neurokinin A has been investigated for its potential neuroprotective effects in models of brain injury and neurodegenerative diseases. medchemexpress.comoup.comoup.comnih.gov.

Neuroprotection in Excitotoxic Brain Injury Models

Excitotoxic damage, often mediated by excessive glutamate (B1630785) receptor activation, is a significant factor in perinatal brain lesions and can contribute to neurodegenerative conditions. oup.comoup.comnih.govresearchgate.net. Studies in newborn mice subjected to excitotoxic brain injury induced by ibotenate, a glutamatergic analogue, have shown that this compound can reduce cortical damage and neuronal cell death. medchemexpress.comoup.comoup.comnih.govresearchgate.net.

In these models, intraperitoneal administration of this compound reduced ibotenate-induced cortical lesions and cortical caspase-3 cleavage, an indicator of apoptosis. oup.comoup.comnih.gov. This neuroprotective effect was observed even when this compound was administered several hours after the initial insult, suggesting a potential therapeutic window. medchemexpress.comoup.comoup.comnih.gov. The neuroprotective effects of this compound in these models appear to be mediated, at least in part, by increasing the levels of substance P and neurokinin A, which then activate NK1 and NK2 receptors. medchemexpress.comoup.comoup.comnih.gov. Studies in primary neuronal cultures exposed to NMDA, another excitotoxic agent, also demonstrated that this compound protects neurons and prevents the degradation of substance P. medchemexpress.comresearchgate.net.

Role of this compound in Amyloid Beta Metabolism and Alzheimer's Disease Models

Amyloid beta (Aβ) peptide accumulation in the brain is a key pathological hallmark of Alzheimer's disease (AD). nih.govfrontiersin.orgmdpi.com. Neprilysin is one of the enzymes involved in the degradation and clearance of Aβ in the brain. nih.govfrontiersin.org. Therefore, inhibiting NEP with compounds like this compound has been investigated for its impact on Aβ metabolism in AD models. nih.govfrontiersin.org.

Studies involving intracerebroventricular infusion of this compound in control mice have demonstrated that NEP inhibition can induce the deposition and fibrillization of both Aβ42 and Aβ40 peptides. nih.gov. Upon termination of this compound treatment, the number of Aβ deposits decreased, although fibrillar deposits remained unaffected. nih.gov. Research in transgenic mouse models expressing different apolipoprotein E (apoE) isoforms has also explored how NEP inhibition by this compound affects Aβ deposition and the role of apoE in this process. nih.gov. These studies suggest that while NEP is involved in Aβ clearance, its inhibition by this compound can lead to increased Aβ levels and deposition in animal models. caymanchem.comnih.gov.

Potential Implications for Cerebral Palsy and Other Neurodegenerative Conditions

Given its neuroprotective effects in models of excitotoxic brain injury, which is implicated in the formation of perinatal brain lesions associated with cerebral palsy (CP), this compound has been suggested to have potential implications for the prevention of CP. oup.comnih.govals.netbinasss.sa.cr. Excitotoxic damage is considered a critical factor in these lesions. oup.comnih.govresearchgate.net. By preventing excitotoxic neuronal cell death, this compound could potentially mitigate some of the brain damage that contributes to CP. oup.comnih.gov.

Furthermore, the mechanisms by which this compound exerts neuroprotection in excitotoxic models, particularly the involvement of glutamate-mediated neuronal death, raise potential implications for other neurodegenerative diseases where excitotoxicity plays a role. oup.comnih.gov. While CP is primarily a congenital disorder resulting from early brain injury, and neurodegenerative diseases are progressive conditions, the shared mechanism of excitotoxicity suggests potential broader relevance for NEP inhibition in neuroprotection research. als.netbinasss.sa.cr.

Cardiovascular and Renal Research with this compound

This compound's role in inhibiting NEP, an enzyme that degrades natriuretic peptides and other vasoactive substances, has led to investigations into its effects on cardiovascular and renal function in various animal models. frontiersin.orgpnas.orgnih.govnih.govahajournals.org.

This compound's Effects on Blood Pressure Regulation and Cardiac Function

NEP is involved in the degradation of peptides that influence blood pressure and cardiac function, including natriuretic peptides (like ANP and BNP) which lower blood pressure and promote sodium excretion, and potentially vasoconstrictors like endothelin-1 (B181129) and angiotensin II. frontiersin.orgnih.govpnas.orgnih.govnih.govahajournals.org.

Studies in different models of experimental hypertension in rats have shown that intravenous infusion of this compound can lead to a decrease in blood pressure. nih.gov. This reduction in blood pressure was attributed to a decrease in total peripheral resistance, without significant changes in cardiac output or contractility index in these hypertensive models. nih.gov. This compound also caused hyperpolarization of vascular smooth muscle cells in tail arteries in these hypertensive rats. nih.gov.

In cirrhotic rats, this compound treatment did not significantly affect mean arterial pressure, but it did decrease cardiac output and increase systemic vascular resistance in control rats. nih.gov. In a rat model of myocardial ischemic reperfusion injury, a combination treatment including this compound was shown to preserve cardiac functions and improve left ventricular parameters. researchgate.net.

Renal Tubular Effects and Natriuresis/Diuresis Induction

NEP is expressed in the kidneys, particularly in the proximal tubules and glomeruli, where it plays a role in the degradation of natriuretic peptides and other substances influencing renal function. ahajournals.orgahajournals.orgresearchgate.net. Inhibition of NEP by this compound has been shown to induce natriuresis (increased sodium excretion) and diuresis (increased urine volume) in various animal models. pnas.orgnih.govnih.govahajournals.org.

In a rat model of heart failure, this compound induced natriuresis accompanied by an increase in urinary cGMP and atrial natriuretic peptide immunoreactivity excretion. pnas.org. This effect was observed even without a significant increase in circulating ANP levels, suggesting that this compound might allow filtered ANP to reach renal tubule sites where it is normally degraded. pnas.orgahajournals.org.

In cirrhotic rats, this compound significantly increased urinary sodium excretion, which was associated with increased cGMP concentrations and decreased Na+-K+ ATPase activity in the renal medulla. nih.gov. These findings suggest a direct renal medullary mechanism for this compound-induced natriuresis in this model. nih.gov.

In hypertensive rat models, despite a decrease in blood pressure, this compound infusion either increased or maintained urinary volume and sodium excretion, suggesting a direct effect on renal function independent of systemic hemodynamics. nih.gov. Studies in normal rats and rats with moderate heart failure also demonstrated that NEP inhibition by compounds including this compound induced significant diuresis and natriuresis, effects primarily attributed to a tubular mechanism and potentiation of ANP's action. ahajournals.org.

Here is a data table summarizing some of the research findings discussed:

| Disease Model / Condition | Animal Model (Species) | This compound Administration Method & Dose | Key Findings | Relevant Section |

| Excitotoxic Brain Injury | Newborn Mice | 25 µg intracerebral or 50 mg/kg intraperitoneal (single dose after ibotenate) medchemexpress.com | Reduced cortical damage and caspase-3 cleavage; Neuroprotective effect observed up to 12 hours post-injury; Mediated by SP and NKA via NK1/NK2 receptors. medchemexpress.comoup.comoup.comnih.gov | 4.1.1 |

| Excitotoxic Brain Injury (in vitro) | Primary Neuronal Cultures | 5 µM (12 h exposure to NMDA) medchemexpress.com | Protects neurons from excitotoxic stimulation; Blocks neurodegradation of substance P. medchemexpress.comresearchgate.net | 4.1.1 |

| Alzheimer's Disease (Aβ Metabolism) | Control Mice | Intracerebroventricular infusion nih.gov | Induced Aβ42 and Aβ40 deposition and fibrillization; Decreased Aβ deposits upon treatment termination. nih.gov | 4.1.2 |

| Heart Failure | A-V Fistula Rats | 30 mg/kg bolus injection pnas.org | Induced natriuresis exceeding that in control animals; Increased urinary cGMP and ANP immunoreactivity excretion. pnas.org | 4.2.2 |

| Cirrhosis | Bile Duct Ligation (BDL) Rats | 0.5 mg/kg loading dose + 0.1 mg/kg/min infusion (30 min) nih.gov | Significantly increased urinary sodium excretion; Increased renal medullary cGMP and decreased Na+-K+ ATPase activity; No effect on mean arterial pressure. nih.gov | 4.2.2 |

| Experimental Hypertension (4 models) | SHR, 2K1C, 1K1C, RRM-S Rats | 0.5 mg/kg/min intravenous infusion (120 min) nih.gov | Progressive decrease in blood pressure due to decreased total peripheral resistance; Increased or no change in urinary volume and sodium excretion. nih.gov | 4.2.1, 4.2.2 |

| Myocardial Ischemic Reperfusion Injury | Wistar Rats | 0.1 mg/kg intraperitoneally (15 mins before IR) (as part of combination) researchgate.net | Preserved cardiac functions and mitochondrial activities; Mitigated cardiac damage, oxidative stress, and apoptosis. researchgate.net | 4.2.1 |

| Heart Failure (Moderate & Severe) | Aortocaval Fistula Rats | Infusion of NEP inhibitor (SQ-28,603, related to this compound) ahajournals.org | Induced significant diuresis and natriuresis in normal and moderate HF rats; Blunted renal response in severe HF rats. ahajournals.org | 4.2.2 |

Vascular Endothelial and Smooth Muscle Function Modulation

Studies have investigated the influence of this compound on vascular function, focusing on its effects on endothelial and smooth muscle tissues. NEP is known to degrade several vasoactive substances, including bradykinin (B550075) and C-type natriuretic peptide ahajournals.org. Inhibition of NEP by this compound has been shown to augment the effects of these peptides on vascular tone. For instance, this compound enhanced bradykinin-induced relaxation in porcine coronary arteries and human small resistance arteries ahajournals.orgoup.com. In a study involving heart failure patients treated with ACE inhibitors, intrabrachial infusion of this compound augmented bradykinin-mediated vasodilation ahajournals.org.

Research has also explored the impact of this compound on endothelin release from endothelial cells. One study indicated that this compound weakly inhibited endothelin release from bovine pulmonary artery endothelial cells at low density but had no effect on bovine aortic endothelial cells nih.gov. Furthermore, this compound, in combination with substance P, has been shown to synergistically increase angiogenesis in skin wounds in a research model, suggesting a potential role in modulating vascular repair processes researchgate.net.

Gastrointestinal Research Insights from this compound Studies

This compound's role in modulating intestinal function, particularly in the context of hypersecretory conditions, has been a significant area of research. As the active metabolite of racecadotril (B1680418), a clinically used antidiarrheal, its mechanisms in the gastrointestinal tract are well-studied wikipedia.orgresearchgate.net.

Antisecretory Mechanisms in Hypersecretory Diarrhea Models

This compound exerts antisecretory effects by inhibiting NEP in the intestinal epithelium, which prevents the breakdown of endogenous enkephalins wikipedia.orgindianpediatrics.netucl.ac.uk. Enkephalins, by acting on opioid receptors (primarily delta receptors) on epithelial cells, inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels wikipedia.orgindianpediatrics.net. Elevated cAMP is a key mediator of excessive fluid and electrolyte secretion in various forms of diarrhea, particularly those induced by bacterial enterotoxins wikipedia.orgresearchgate.netnih.gov. By preserving enkephalin levels, this compound reinforces this endogenous inhibitory pathway, thereby reducing hypersecretion without affecting normal intestinal motility wikipedia.orgresearchgate.netsci-hub.se.

Studies in animal models, such as castor oil-induced diarrhea, have demonstrated the antisecretory efficacy of this compound and its prodrug racecadotril researchgate.netnih.govnih.gov. This effect was shown to be mediated by peripheral opioid receptors, as it was blocked by opioid receptor antagonists administered peripherally but not centrally nih.gov.

Influence on Intestinal Fluid and Electrolyte Transport Regulation

This compound's inhibition of NEP leads to increased levels of enkephalins, which in turn influence intestinal fluid and electrolyte transport. Activation of epithelial opioid receptors by enkephalins promotes chloride absorption by inhibiting adenylate cyclase indianpediatrics.net. This shift towards absorption helps to counteract the excessive secretion characteristic of diarrheal states wikipedia.orgucl.ac.uk. Research indicates that this mechanism specifically targets the hypersecretion observed in pathological conditions, leaving basal secretion unaffected wikipedia.org. The effect is primarily mediated by the modulation of ion channels and transporters involved in chloride secretion nih.govescholarship.org.

Pain Management Research Utilizing this compound

This compound's ability to inhibit NEP, an enzyme that degrades endogenous opioid peptides like enkephalins, has led to extensive research into its potential as an analgesic agent nih.govbiosynth.comfrontiersin.org.

Antinociceptive Actions and Endogenous Opioid Pathway Reinforcement

This compound exhibits antinociceptive activity by preventing the degradation of endogenous enkephalins, thereby increasing their concentration and prolonging their activity at opioid receptors nih.govbiosynth.comfrontiersin.org. This reinforcement of the endogenous opioid pathway contributes to pain relief biosynth.comresearchgate.net. Studies have shown that the antinociceptive effects of this compound are blocked by naloxone (B1662785), an opioid receptor antagonist, confirming the involvement of opioid receptors in its analgesic action nih.gov.

Research has explored the effects of this compound in various pain models, demonstrating its ability to reduce pain perception nih.govnih.govmdpi.com. The potentiation of endogenous opioid signaling by NEP inhibition represents an alternative approach to pain management compared to direct opioid receptor agonists mdpi.com.

Application in Models of Pain Physiology

This compound has been utilized in various animal models to study pain physiology and evaluate its antinociceptive potential. These models include those for acute noxious stimuli, inflammatory pain, and chemotherapy-induced neuropathic pain nih.govresearchgate.netnih.govphysiology.org. Studies in mice have shown that this compound displays antinociceptive activity nih.gov. In models of inflammatory pain, inhibitors of NEP, including this compound, have been shown to reduce mechanical nociceptive thresholds researchgate.net. Research involving intrathecal administration of this compound has also demonstrated analgesic effects iactapharma.comjst.go.jpcdnsciencepub.com. Furthermore, this compound has been used in studies investigating the interaction between endogenous opioids and other neurotransmitter systems in pain pathways jneurosci.org.

Data from a study on the effects of an enkephalinase inhibitor (this compound) on adverse reactions to myelography in humans provides some insight into its potential in clinical settings for pain reduction. nih.gov

| Adverse Reaction | Control Group (n=42) | This compound Group (n=42) |

| Postmyelographic Headache | 52% | 24% |

| Nausea and Vomiting | Frequently observed | Never seen |

| Low Back Pain/Sciatica | Present | Diminished in 33% |

This table, derived from a clinical study, illustrates a reduction in the incidence of postmyelographic headache and the absence of nausea and vomiting in the group treated with this compound compared to the control group nih.gov.

Exploratory Research into Other Pathophysiological Contexts

Beyond its established uses, this compound has been the subject of exploratory research in diverse pathophysiological contexts, investigating its potential in modulating inflammatory responses, affecting the bronchopulmonary system, exhibiting antiproliferative activity in cancer cells, and influencing host-pathogen interactions, particularly in models of malaria.

Anti-inflammatory Modulatory Effects

This compound's role as a NEP inhibitor has led to investigations into its anti-inflammatory properties. NEP is known to degrade various peptides with inflammatory roles, such as substance P (SP) and bradykinin. medchemexpress.comfrontiersin.org By inhibiting NEP, this compound can increase the levels of these peptides, which can have complex effects on inflammation.

Studies have explored the influence of this compound on inflammatory conditions. For instance, research in a model of acute pancreatitis demonstrated that inhibiting NEP with this compound increased substance P levels in pancreatic and lung tissues, consequently augmenting inflammation and related lung damage. researchgate.net This suggests that in certain inflammatory contexts, NEP may play a protective role, and its inhibition by this compound could exacerbate inflammation. frontiersin.orgresearchgate.net

Conversely, other research indicates potential anti-inflammatory effects. This compound has been shown to enhance the potentiation of carrageenan-induced eyelid edema in guinea pigs, an effect linked to tachykinins. researchgate.net This potentiation was abolished by a tachykinin NK1 receptor antagonist, suggesting this compound's effect in this model is mediated through increased tachykinin levels. researchgate.net While this specific effect is pro-inflammatory, the broader impact of NEP inhibition on the complex network of inflammatory mediators is still under investigation. frontiersin.org

NEP inhibitors, including this compound, can also increase the levels of Ang-(1-7), a peptide with vasodilatory and anti-inflammatory effects, potentially benefiting cardiovascular diseases and inflammatory events. frontiersin.org

Bronchopulmonary System Research

Research has investigated the effects of this compound on the bronchopulmonary system, primarily due to NEP's role in degrading neuropeptides that influence airway function, such as substance P (SP) and neurokinin A (NKA). medchemexpress.comphysiology.orgcapes.gov.br

Studies in isolated perfused and ventilated guinea pig lungs examined the effects of this compound on changes induced by intravascular administration of substance P. In the presence of this compound, the increase in airway opening pressure induced by substance P was significantly greater and more sustained compared to control lungs. physiology.org This suggests that endogenous peptide degradation by NEP limits the physiological effects of intravascular substance P in the lungs, and inhibiting NEP with this compound enhances these effects. physiology.org

In human studies, inhaled this compound has been shown to enhance bronchoconstriction induced by neurokinin A in normal subjects. capes.gov.br This finding further supports the role of endogenous NEP in degrading bronchoconstrictive neuropeptides in the airways. capes.gov.br Another study in asthmatic patients hypothesized that this compound pretreatment might enhance the bronchodilator response to inhaled atrial natriuretic peptide (ANP), a peptide degraded by NEP. nih.gov While this compound alone did not cause bronchodilation, prior inhalation of this compound prolonged the duration of the bronchodilator effect of ANP. nih.gov This indicates that NEP modulates the bronchodilator response to inhaled ANP. nih.gov

These studies collectively highlight that this compound, by inhibiting NEP, can influence airway responses by altering the availability of endogenous peptides, demonstrating the enzyme's regulatory role in the bronchopulmonary system. physiology.orgcapes.gov.brnih.gov

Antiproliferative Activity in Oncological Cell Lines

This compound and other NEP inhibitors have been explored for their potential antiproliferative activity in various cancer cell lines. Research indicates that NEP expression can be high in certain cancer cells, such as colon cancer and osteosarcoma, suggesting that NEP inhibitors might exert an anti-cancer effect in these cases. researchgate.netnih.gov

Studies have demonstrated that synthetic NEP inhibitors, including this compound and its derivatives, exhibit direct growth inhibitory activity against cancer cells, such as colorectal cancer, glioma cells, and osteosarcoma. researchgate.netnih.gov For example, this compound and sialorphin (B13817787) have been shown to exert anti-proliferative activity towards colorectal cancer cells in vitro. researchgate.netnih.gov

The mechanisms involved in the antiproliferative effects of NEP inhibitors appear to be mediated via NEP and associated with the induction of cell cycle arrest, particularly in the G0/G1 phase. researchgate.netnih.gov These effects have also been linked to increased activity of ERK1/2 and reduced phosphorylation levels of proteins in the mTOR signaling pathway. researchgate.netnih.gov However, these studies also noted that NEP inhibitors did not induce apoptosis in the colorectal cancer cells tested. researchgate.netnih.gov

Further research has investigated the antiproliferative effects of novel compounds, sometimes comparing them to known agents like this compound. While some studies focus on the antiproliferative activity of other compound classes, the exploration of NEP inhibitors like this compound in this context suggests a potential avenue for cancer research. mdpi.comnih.govscilit.com

Role in Host-Pathogen Interactions and Microbial Inhibition (e.g., Malaria)

Exploratory research has also touched upon the potential role of this compound in host-pathogen interactions and microbial inhibition, with some focus on malaria. The interaction between a host and a pathogen is complex and involves various molecular and cellular processes. researchgate.netnih.govnih.govanr.frwehi.edu.au

In the context of malaria, caused by Plasmodium parasites (such as Plasmodium falciparum), the invasion of host red blood cells is a critical step in the parasite's life cycle and disease progression. researchgate.netwehi.edu.au Research has identified host factors and pathways that are involved in this invasion process and the subsequent host response. researchgate.netnih.govnih.govanr.frwehi.edu.au

Studies have investigated the role of specific host proteases in Plasmodium falciparum invasion. One such protease is Kell, a metallo-endopeptidase. Research has shown that this compound, which specifically inhibits Kell activity, inhibited Plasmodium infection at nanomolar concentrations. researchgate.net This finding suggests that Kell protease plays a role in the invasion process and that inhibiting its activity with compounds like this compound could represent a host-oriented therapeutic strategy for malaria. researchgate.net Both this compound and its prodrug, racecadotril, demonstrated potent antimalarial activity in vivo in these studies, highlighting the potential of targeting host proteases for malaria treatment. researchgate.net

Advanced Research Methodologies and Techniques in Thiorphan Studies

In Vitro Experimental Models

In vitro studies are fundamental to characterizing the direct effects of Thiorphan on its molecular targets, primarily NEP, and understanding the downstream cellular consequences of enzyme inhibition.

Quantitative enzyme inhibition assays are crucial for determining the potency and selectivity of this compound against NEP and other peptidases. These assays typically involve incubating the enzyme with a substrate in the presence of varying concentrations of this compound. The rate of substrate hydrolysis is measured, and the data are used to calculate inhibition constants, such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

Studies have reported IC₅₀ values for this compound against NEP in the nanomolar range. For instance, an early report described an IC₅₀ of 4.7 nM for NEP inhibition in striatal membranes. frontiersin.org Another study reported an IC₅₀ of 1.8 nM for this compound with racecadotril (B1680418) (a prodrug of this compound) being significantly less potent. frontiersin.org For rat kidney NEP, an IC₅₀ of 5.4 nM has been reported. frontiersin.org These assays confirm this compound as a potent NEP inhibitor. selleckchem.com

This compound exhibits selectivity for NEP over other related enzymes like NEP2 (IC₅₀ = 22 µM), angiotensin-converting enzyme (ACE), and endothelin-converting enzyme 1 (ECE1) at certain concentrations (Kᵢs = >0.1 and >10 µM, respectively, in cell-free assays). nih.govcaymanchem.com However, some studies note that this compound can also inhibit ACE, albeit with lower potency than NEP, and dual NEP/ACE inhibitors have shown enhanced effects in some models. researchgate.netbiorxiv.org

Data from enzyme inhibition assays can be presented in tables to compare the potency of this compound across different enzymes and studies.

| Enzyme | Source (Species/Tissue) | IC₅₀ or Kᵢ | Reference |

| NEP | Striatal Membranes (Species not specified) | 4.7 nM | frontiersin.org |

| NEP | Purified (Mouse Brain) | 6.1 nM (Kᵢ) | medchemexpress.com |

| NEP | Purified (Species not specified) | 6.9 nM (IC₅₀) | selleckchem.commedchemexpress.com |

| NEP | Purified (Species not specified) | 1.8 nM (IC₅₀) | frontiersin.orgnih.gov |

| NEP | Kidney (Rat) | 5.4 nM (IC₅₀) | frontiersin.org |

| NEP2 | Cell-free | 22 µM (IC₅₀) | caymanchem.com |

| ACE | Cell-free | >0.1 µM (Kᵢ) | nih.govcaymanchem.com |

| ECE1 | Cell-free | >10 µM (Kᵢ) | nih.govcaymanchem.com |

Cell-based assays are employed to investigate the functional consequences of NEP inhibition by this compound in a more physiologically relevant context than cell-free enzyme assays. These assays can assess how this compound affects the levels of NEP substrates in cells, as well as downstream signaling pathways.

For example, cell-based assays can measure the accumulation of peptides like enkephalins or ANP when NEP is inhibited by this compound in cell cultures expressing NEP. frontiersin.orgnih.gov Studies have used neuronal cultures to demonstrate that this compound can protect neurons from excitotoxic cell death, which is linked to increased levels of neuropeptides like substance P and neurokinin A due to NEP inhibition. medchemexpress.comoup.comnih.gov These effects can involve the activation of specific receptors (e.g., NK1 and NK2 receptors) and downstream signaling pathways. medchemexpress.comoup.comnih.gov

Cell-based assays can also include measurements of cell viability, proliferation, and the activation of signaling molecules (e.g., phosphorylation events) in response to this compound treatment, particularly in the context of diseases where NEP or its substrates play a role. oncolines.comeurofinsdiscovery.combmglabtech.comaccelevirdx.comnih.gov For instance, this compound has been shown to prevent the breakdown of substance P by cultured neurons. medchemexpress.com

Radioligand binding assays are used to characterize the interaction of this compound with its target enzyme, NEP, at a molecular level. These studies typically involve using a radiolabeled ligand that binds to NEP and then measuring the displacement of this ligand by varying concentrations of this compound. umich.eduperceptive.comsci-hub.se This allows for the determination of this compound's affinity (Kᵢ) for the enzyme. umich.edusci-hub.se

Radioligand binding studies can also provide information on the density of NEP binding sites (Bmax) in different tissues or cell types. umich.eduperceptive.comsci-hub.se This is particularly relevant for understanding the distribution of the target enzyme.

Ex vivo receptor occupancy studies, which are often coupled with radioligand binding techniques, are used to assess the extent to which this compound occupies its target (NEP) in tissues obtained from treated animals. perceptive.comsygnaturediscovery.com This provides a crucial link between the administered dose, drug exposure in the target tissue, and the degree of enzyme inhibition achieved in a living system. These studies can determine the central receptor occupancy for different doses of this compound and evaluate occupancy in various brain regions or other organs. sygnaturediscovery.com

Cell-Based Assays for Functional and Signaling Pathway Analysis

In Vivo Preclinical Models

In vivo studies using animal models are essential for evaluating the pharmacological effects of this compound in complex biological systems, assessing its impact on physiological processes, and investigating its potential therapeutic applications.

This compound and its prodrugs have been investigated in numerous animal models to study their effects on different physiological systems. These models are chosen based on the known roles of NEP substrates in various bodily functions.

Animal models of pain have been extensively used, given the role of enkephalins (NEP substrates) in analgesia. frontiersin.orgresearchgate.netscienceopen.comiactapharma.com Studies in rats and mice have shown that this compound can enhance the analgesic effects of endogenous and exogenous enkephalins in various pain models, including those involving chemical irritants (e.g., acetic acid, formalin) or electrostimulation. researchgate.netscienceopen.com However, the analgesic effects of this compound alone have been inconsistent across different pain models. scienceopen.com

Cardiovascular and renal models have also been employed, primarily due to NEP's role in degrading natriuretic peptides like ANP. nih.govscienceopen.comnih.govnih.gov In rat models of cirrhosis, this compound has been shown to induce natriuresis (increased sodium excretion) without significantly affecting systemic hemodynamics, suggesting a direct renal medullary mechanism. nih.govnih.gov Studies in models of heart failure have also indicated that this compound or its prodrugs can increase urine output and sodium excretion. nih.gov Investigations using radiolabeled microspheres and inulin (B196767) clearance are used to assess systemic and renal hemodynamics and glomerular filtration rate (GFR) in these models. nih.govnih.gov

This compound has also been studied in animal models of neurological conditions, such as excitotoxic brain injury in newborn mice. oup.comnih.gov In these models, this compound administration reduced cortical lesions and caspase-3 cleavage, indicating a neuroprotective effect mediated by increased levels of substance P and neurokinin A. medchemexpress.comoup.comnih.gov

Other animal models where this compound has been investigated include those for diarrhea (using its prodrug racecadotril) nih.govmedchemexpress.comscienceopen.com, inflammatory bowel diseases frontiersin.org, and potentially even malaria researchgate.net.

Pharmacodynamic studies in live animals aim to understand how this compound modulates physiological responses by inhibiting NEP. This involves measuring the levels of NEP substrates and assessing the functional outcomes related to their accumulation.

In pain models, pharmacodynamic evaluations include measuring pain behaviors (e.g., writhing, licking, vocalization) and correlating them with the administration of this compound. researchgate.netscienceopen.comresearchgate.net Researchers may also measure the levels of enkephalins in relevant tissues or biological fluids. scienceopen.comiactapharma.com

In cardiovascular and renal studies, pharmacodynamic endpoints include measurements of blood pressure, heart rate, cardiac output, systemic vascular resistance, urine flow rate, and electrolyte excretion (e.g., sodium). nih.govnih.gov Plasma levels of NEP substrates like ANP and endothelin-1 (B181129) (ET-1), as well as intracellular signaling molecules like cGMP in target organs (e.g., kidney), are also assessed to understand the mechanism of action. nih.govnih.gov For example, in cirrhotic rats, this compound increased urinary sodium excretion and renal medullary cGMP concentrations. nih.govnih.gov

In neuroprotection studies, pharmacodynamic evaluations involve assessing the extent of neuronal damage (e.g., lesion size, caspase-3 cleavage) and measuring the levels of neuroprotective peptides like substance P and neurokinin A in brain tissue. medchemexpress.comoup.comnih.gov Behavioral tests, such as the Morris water maze, can also be used to assess cognitive function in models of neurological impairment. caymanchem.com

Pharmacodynamic studies provide crucial data on the in vivo efficacy of this compound and help to establish relationships between NEP inhibition and physiological outcomes in various disease models.

| Animal Model | Species | Key Pharmacodynamic Endpoints Measured | Findings Related to this compound | Reference |

| Pain (various) | Rat, Mouse | Analgesic effect (e.g., writhing, licking), Enkephalin levels | Enhanced effects of enkephalins; inconsistent effects alone. | researchgate.netscienceopen.com |

| Cirrhosis (Renal) | Rat | Urine sodium excretion, GFR, Plasma ANP/ET-1, Renal cGMP, Na⁺-K⁺ ATPase | Increased sodium excretion, increased renal medullary cGMP, no change in systemic hemodynamics. | nih.govnih.gov |

| Heart Failure | Animal Models | Urine output, Sodium excretion | Increased urine output and sodium excretion. | nih.gov |

| Excitotoxic Injury | Mouse | Cortical lesion size, Caspase-3 cleavage, Substance P/Neurokinin A levels | Reduced lesions and caspase-3 cleavage; increased SP/NKA. | oup.comnih.gov |

| Diarrhea | Rat | Stool output | Reduced stool output (via prodrug racecadotril). | medchemexpress.com |

| Amyloid Accumulation | Rat | Cortical amyloid-β levels, Memory (Morris water maze) | Increased cortical Aβ40, impaired memory (intracerebroventricular administration). | caymanchem.com |

Bioanalytical Methods for this compound Quantification in Biological Matrices

Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies and understanding its distribution and metabolism. Bioanalytical methods are essential for measuring drug molecules and their metabolites in matrices such as blood, plasma, serum, urine, and tissues. resolvemass.cawho.intnih.govlabmanager.com

Commonly used techniques for the quantification of this compound in biological matrices include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govlabmanager.comresearchgate.netresearchgate.netpillbuys.com These methods offer high sensitivity and specificity, which are necessary for detecting and quantifying analytes in complex biological samples. resolvemass.calabmanager.comveedalifesciences.com

HPLC methods coupled with UV detection have been developed and validated for this compound quantification in human plasma. researchgate.netresearchgate.netpillbuys.com These methods typically involve sample preparation steps such as solid-phase extraction (SPE) to isolate this compound from the matrix. researchgate.netpillbuys.com Validation parameters for these methods include linearity, accuracy, precision, and extraction recovery. researchgate.netresearchgate.netpillbuys.com For instance, one validated HPLC method for this compound in human plasma using SPE and UV detection at 210 nm showed linearity over a range of 0.05-4 μg/mL, with extraction recoveries between 93.5% and 97.8%. researchgate.netresearchgate.netpillbuys.com The limit of quantification (LOQ) for this method was reported as 0.05 μg/mL. researchgate.netpillbuys.com

LC-MS/MS is another powerful technique widely used for this compound quantification due to its enhanced sensitivity and selectivity. nih.govresolvemass.calabmanager.comresearchgate.net This method combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. resolvemass.ca LC-MS/MS methods for this compound in human plasma have been developed using protein precipitation for sample preparation and often utilize isotopically labeled internal standards, such as this compound-d5, to improve accuracy and reliability. nih.govcaymanchem.com These methods have demonstrated linearity over various concentration ranges, for example, 1-200 ng/mL and 2.324-952.000 ng/mL, with good correlation coefficients. nih.govresearchgate.net The lower limit of quantification (LLOQ) for LC-MS/MS methods can be as low as 1 ng/mL or 2.324 ng/mL, indicating high sensitivity. nih.govresearchgate.net Validation studies for LC-MS/MS methods confirm their specificity, accuracy, precision, and stability in biological matrices. nih.govresearchgate.net

Sample preparation techniques like protein precipitation and solid-phase extraction are commonly employed to clean up biological samples and concentrate the analyte before chromatographic analysis. nih.govresearchgate.netpillbuys.com Addressing the stability of this compound in biological matrices is also important, as it can undergo oxidation. researchgate.net Techniques like dried blood spot (DBS) sampling with on-card derivatization have been explored as an alternative approach to stabilize this compound in blood samples by converting the thiol group to a more stable thioether. researchgate.net

Here is a summary of typical performance parameters for bioanalytical methods used for this compound quantification:

| Method | Matrix | Sample Preparation | Detection | Linear Range (example) | LOQ/LLOQ (example) | Extraction Recovery (example) |

| HPLC-UV | Human Plasma | SPE | UV (210 nm) | 0.05 - 4 μg/mL | 0.05 μg/mL | 93.5% - 97.8% |

| LC-MS/MS | Human Plasma | Protein Precipitation | ESI(+)/MS/MS | 1 - 200 ng/mL | 1 ng/mL | Not specified in source |

| LC-MS/MS | Human Plasma | Protein Precipitation | LC-MS/MS | 2.324 - 952.000 ng/mL | 2.324 ng/mL | Not specified in source |

| LC-MS/MS | Dried Blood Spot | On-card derivatization | ESI(+)/MS/MS | 5.00 - 600.00 ng/mL | 5.00 ng/mL | Not specified in source |

Computational and Systems Biology Approaches

Computational and systems biology methods play a significant role in understanding the molecular interactions of this compound and its effects on biological systems.

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding interactions between a ligand (like this compound) and a target protein (such as NEP). nih.govoup.comresearchgate.netmiami.edumdpi.com Molecular docking predicts the preferred orientation and binding affinity of a ligand within the active site of an enzyme. mdpi.com MD simulations provide insights into the dynamic behavior of the ligand-enzyme complex over time, revealing the stability of the interaction and the conformational changes that occur. nih.govoup.commiami.edu

Studies have utilized molecular docking to model the interaction of this compound with the active site of NEP. oup.comresearchgate.netresearchgate.netscispace.com By comparing the structure of NEP with related metallopeptidases like thermolysin (TLN), which has known crystallographic complexes with inhibitors like this compound, researchers can build models of the NEP-Thiorphan complex. oup.comresearchgate.net These models help identify key residues in the NEP active site that are involved in binding this compound, such as arginine and histidine residues, and the catalytic zinc ion. nih.govoup.comresearchgate.net For example, studies suggest that Arg49 and Arg664 in NEP are important for this compound binding, while only Arg661 is involved in NEP2 binding. nih.gov The interaction of the thiol group of this compound with the active-site metal (zinc) is a crucial aspect of its inhibitory mechanism. researchgate.net

Molecular dynamics simulations further refine these models by simulating the movement of atoms in the complex over time. nih.govoup.commiami.edu This allows for the analysis of the stability of hydrogen bonds and other interactions, as well as the flexibility of the active site. nih.govoup.com MD simulations of the NEP-Thiorphan complex have shown that the dynamic behavior of the complex is consistent with the ability of NEP to accommodate different groups in its S1' subsite. oup.com These simulations can also reveal differences in the dynamic responses of related enzymes, like NEP and NEP2, to inhibitor binding, which can help explain selectivity. nih.gov

Structure-Activity Relationship (SAR) studies aim to correlate variations in chemical structure with changes in biological activity. researchgate.netnih.govoncodesign-services.comdntb.gov.uapublicationslist.orgresearchgate.netrsc.org Computational chemistry methods are valuable tools in SAR studies, allowing for the prediction of activity based on structural features and the rational design of new compounds with improved properties. nih.govoncodesign-services.comchemrxiv.org

Computational SAR approaches can involve various techniques, including molecular modeling and Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.netoncodesign-services.comrsc.org Molecular modeling helps visualize and understand how different structural modifications might affect the interaction with the target enzyme. oncodesign-services.com QSAR models use mathematical relationships to link chemical descriptors (representing structural features) to biological activity. researchgate.netoncodesign-services.comresearchgate.netrsc.org

While specific detailed computational SAR studies focused solely on this compound itself were not extensively highlighted in the search results, the principles of computational SAR are broadly applicable to the design and optimization of NEP inhibitors, a class to which this compound belongs. researchgate.netnih.govoncodesign-services.comresearchgate.netrsc.org Understanding the SAR of NEP inhibitors, often informed by computational studies, guides the modification of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. researchgate.netnih.govoncodesign-services.comresearchgate.net For example, studies on the structural features of the S1' subsite of neprilysin, investigated through computational methods, have informed the design of potent inhibitors. researchgate.net Computational studies have also been used in SAR investigations of other enzyme inhibitors, analyzing the binding modes and correlating structural changes with inhibitory activity. mdpi.comresearchgate.netresearchgate.netresearchgate.netrsc.orgchemrxiv.org

'Omics' technologies, such as metabolomics and proteomics, provide comprehensive insights into the molecular landscape of biological systems and can be applied to this compound research. frontiersin.orgnih.govescholarship.orgoatext.comhumanspecificresearch.orgresearchgate.netacs.orgfrontiersin.orggentaur.comuninet.edumdpi.com

Metabolomics involves the large-scale study of metabolites within biological samples. nih.govescholarship.orgoatext.comhumanspecificresearch.orguninet.edu Targeted and untargeted metabolomics approaches can be used to investigate the metabolic fate of this compound or to identify changes in endogenous metabolites in response to this compound or its prodrug, racecadotril. nih.govescholarship.org For instance, untargeted metabolomics analysis confirmed the metabolism of racecadotril to this compound and S-acetylthis compound by Lacticaseibacillus casei Zhang (LCZ). nih.govresearchgate.net Targeted quantitative metabolomics has been used to determine the concentrations of racecadotril, S-acetylthis compound, and this compound in experimental settings. nih.gov Metabolomics can also reveal unexpected findings, such as the putative identification of this compound as a metabolite that spikes during arousal in hibernating Arctic ground squirrels, suggesting potential roles beyond NEP inhibition in this context. escholarship.org

Proteomics focuses on the large-scale study of proteins, including their abundance, modifications, and interactions. frontiersin.orghumanspecificresearch.orgacs.orgfrontiersin.orguninet.eduresearchgate.net Proteomic approaches can be used to study the target enzyme of this compound, NEP, or to investigate changes in protein expression or activity in response to this compound treatment. frontiersin.orgacs.orgfrontiersin.orgresearchgate.net For example, proteomic surfaceome screening in combination with transcriptional profiling and functional validation has been used to identify potential diagnostic markers, and the effect of the CD10-specific inhibitor this compound on cell surface glycoproteins has been investigated in this context. acs.org Proteomics can also be applied to study the degradome, the complete set of proteolytic cleavage products in a cell or tissue, which is relevant given that this compound inhibits a metallopeptidase. frontiersin.org Studies have also explored the role of proteomics in identifying biomarkers related to conditions where NEP inhibition might be relevant, such as diabetic neuropathy. researchgate.net